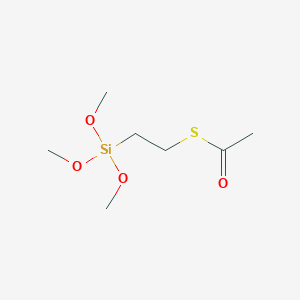
S-(2-trimethoxysilylethyl) ethanethioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-(2-trimethoxysilylethyl) ethanethioate is an organosulfur compound with the molecular formula C5H14O3SSi. It is a derivative of ethanethiol, where the ethyl group is substituted with a trimethoxysilyl group and a thioacetate group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethanethiol, 2-(trimethoxysilyl)-, thioacetate typically involves the reaction of ethanethiol with trimethoxysilane in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
Ethanethiol+Trimethoxysilane→Ethanethiol, 2-(trimethoxysilyl)-, thioacetate
Industrial Production Methods
In industrial settings, the production of ethanethiol, 2-(trimethoxysilyl)-, thioacetate involves large-scale synthesis using optimized reaction conditions. The process includes the use of high-purity reagents and advanced catalytic systems to achieve high yields and purity of the final product. The reaction is typically carried out in a solvent such as water or an organic solvent, with careful control of temperature and pH to ensure optimal reaction conditions .
Chemical Reactions Analysis
Types of Reactions
S-(2-trimethoxysilylethyl) ethanethioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfides or sulfoxides.
Reduction: Reduction reactions can convert the thioacetate group to a thiol group.
Substitution: The trimethoxysilyl group can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines or alcohols can react with the trimethoxysilyl group under mild conditions.
Major Products Formed
Oxidation: Disulfides or sulfoxides.
Reduction: Thiol derivatives.
Substitution: Substituted silyl ethers or amines.
Scientific Research Applications
S-(2-trimethoxysilylethyl) ethanethioate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other organosulfur compounds.
Biology: Employed in the study of thiol-based biochemistry and as a probe for investigating biological systems.
Medicine: Investigated for its potential therapeutic applications, including as a drug delivery agent.
Industry: Utilized in the production of specialty chemicals and materials, including coatings and adhesives.
Mechanism of Action
The mechanism of action of ethanethiol, 2-(trimethoxysilyl)-, thioacetate involves its interaction with various molecular targets. The thioacetate group can undergo nucleophilic attack, leading to the formation of thiol derivatives. The trimethoxysilyl group can participate in silane chemistry, forming strong bonds with surfaces and other molecules. These interactions are crucial for its applications in surface modification and material science .
Comparison with Similar Compounds
Similar Compounds
Ethanethiol: A simpler analog without the trimethoxysilyl and thioacetate groups.
2-(Trimethylsilyl)ethanethiol: Similar structure but with a trimethylsilyl group instead of trimethoxysilyl.
Mercaptoethyltrimethoxysilane: Similar compound with a mercaptoethyl group.
Uniqueness
S-(2-trimethoxysilylethyl) ethanethioate is unique due to the presence of both the trimethoxysilyl and thioacetate groups, which confer distinct chemical properties and reactivity. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial use .
Properties
CAS No. |
16720-19-7 |
|---|---|
Molecular Formula |
C7H16O4SSi |
Molecular Weight |
224.35 g/mol |
IUPAC Name |
S-(2-trimethoxysilylethyl) ethanethioate |
InChI |
InChI=1S/C7H16O4SSi/c1-7(8)12-5-6-13(9-2,10-3)11-4/h5-6H2,1-4H3 |
InChI Key |
VTDGQIKUNVKXLV-UHFFFAOYSA-N |
SMILES |
CC(=O)SCC[Si](OC)(OC)OC |
Canonical SMILES |
CC(=O)SCC[Si](OC)(OC)OC |
Key on ui other cas no. |
16720-19-7 |
Synonyms |
Thioacetic acid S-[2-(trimethoxysilyl)ethyl] ester |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















